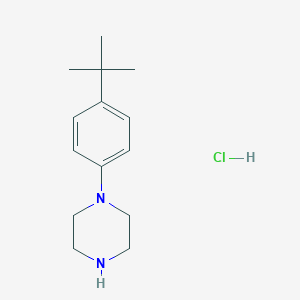
1-(4-tert-butylphenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-Butylphenyl)piperazine hydrochloride (1-TBP-HCl) is a synthetic compound with a variety of applications in scientific research. It is an aromatic heterocyclic compound with a piperazine ring and a 4-tert-butylphenyl substituent. It is a white solid with a molecular weight of 300.39 g/mol and a melting point of 135-136 °C. 1-TBP-HCl has a variety of uses in scientific research, including as an agonist and antagonist for a variety of receptors, as an inhibitor of various enzymes, and as a substrate for various biochemical reactions.
Mecanismo De Acción
1-(4-tert-butylphenyl)piperazine hydrochloride acts as an agonist or antagonist for various receptors, depending on the concentration and the receptor. At low concentrations, it acts as an agonist for muscarinic and dopamine receptors, and as an antagonist for serotonin receptors. At higher concentrations, it acts as an antagonist for muscarinic and dopamine receptors, and as an agonist for serotonin receptors.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)piperazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the uptake of serotonin and to modulate the release of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-tert-butylphenyl)piperazine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored in a dry and dark place. It is also soluble in a variety of solvents, including water, methanol, and ethanol. However, it is toxic and should be handled with care.
Direcciones Futuras
1-(4-tert-butylphenyl)piperazine hydrochloride has a variety of potential future applications in scientific research. It could be used to study the effects of serotonin on various physiological processes, including learning and memory. It could also be used to study the effects of dopamine on various neurological disorders, such as Parkinson’s disease. Additionally, it could be used to study the effects of acetylcholinesterase inhibitors on cognitive function. Finally, it could be used to study the effects of various drugs on various receptors.
Métodos De Síntesis
1-(4-tert-butylphenyl)piperazine hydrochloride is synthesized from 4-tert-butylbenzaldehyde and ethylenediamine in a two-step reaction. In the first step, 4-tert-butylbenzaldehyde is reacted with ethylenediamine in an acid-catalyzed condensation reaction to form 4-tert-butyl-1,2-diphenylpiperazine. In the second step, the 4-tert-butyl-1,2-diphenylpiperazine is treated with hydrochloric acid to form 1-(4-tert-butylphenyl)piperazine hydrochloride.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenyl)piperazine hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand for muscarinic, dopamine, and serotonin receptors, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used as a substrate for various biochemical reactions, such as the oxidation of dopamine and the hydrolysis of phosphatidylcholine.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16;/h4-7,15H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLDGQHZXCZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)piperazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
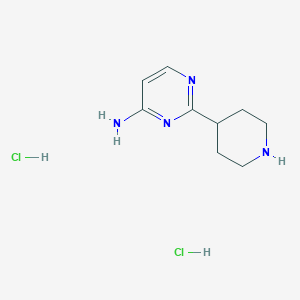
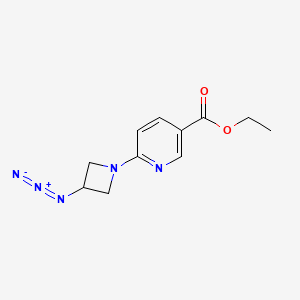
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
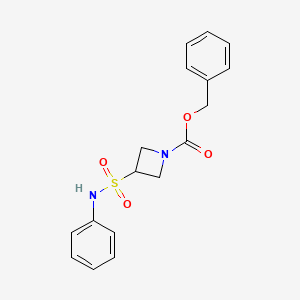
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)


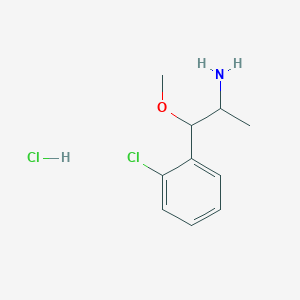
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
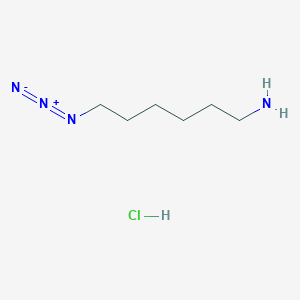

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)